1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

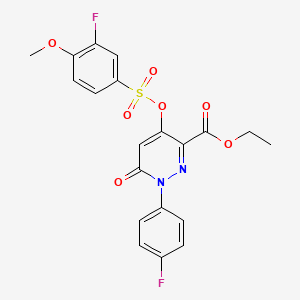

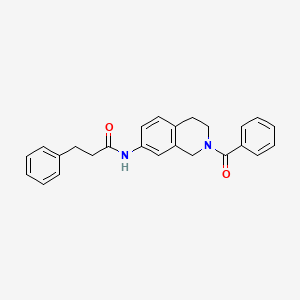

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (phenyl and quinoline) could contribute to the compound’s stability. The pyrrolidine ring could introduce steric effects and influence the compound’s reactivity .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But generally, carbonyl groups can undergo a variety of reactions, including nucleophilic addition and reduction. The aromatic rings might undergo electrophilic aromatic substitution, and the pyrrolidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

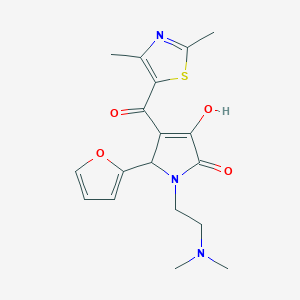

Tautomeric Preferences and Solvent Effects

Density Functional Theory (DFT) calculations have been employed to investigate the tautomeric preferences of similar α-diketones, highlighting the stability of enolimine–enaminone and dienaminone tautomers in various solvents. These studies provide insights into the intramolecular hydrogen bond strength and aromatic character of the compounds, influencing their tautomeric preferences. Such insights are critical for understanding the reactivity and stability of complex molecules in chemical synthesis and drug design (Dobosz, Gawinecki, & Ośmiałowski, 2010).

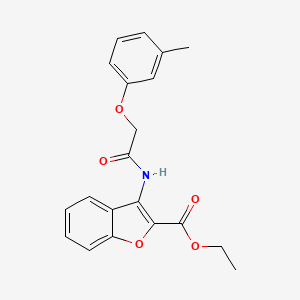

Crystal Structure Analysis

Crystal structure analysis of related compounds elucidates the conformations and interactions within molecular structures, aiding in the design and synthesis of novel molecules with desired physical and chemical properties. For instance, the analysis of a title compound revealed specific conformational characteristics and intermolecular hydrogen bonding, forming a three-dimensional network crucial for understanding molecular packing and reactivity (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015).

Antioxidant Properties in Lubricating Greases

Research has been conducted on the synthesis and characterization of derivatives for applications as antioxidants in lubricating greases. The efficiency of these synthesized compounds has been evaluated, demonstrating the potential of such molecules in improving the durability and performance of lubricants. This application highlights the broader industrial relevance of the compound beyond pharmaceuticals (Hussein, Ismail, & El-Adly, 2016).

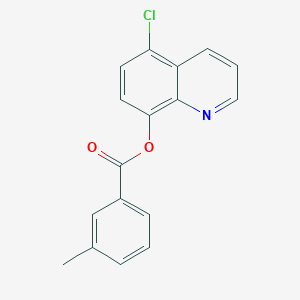

Spiroheterocyclization Reactions

The reactivity of 1H-pyrrole-2,3-diones with 3-arylamino-1H-inden-1-ones has been explored, leading to the formation of novel spiro compounds. Such reactions underscore the synthetic utility of the compound in constructing complex molecular architectures, which are of interest in the development of new materials and pharmaceuticals (Dmitriev, Silaichev, Aliev, Aldoshin, & Maslivets, 2012).

Combinatorial Synthesis of Derivatives

The combinatorial synthesis approach has been applied to generate a variety of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives. This methodology showcases the compound's versatility in facilitating the rapid synthesis of diverse molecular entities, contributing to the acceleration of drug discovery and material science projects (Zhou, Chen, Li, Liu, & Wang, 2013).

Mechanism of Action

Target of Action

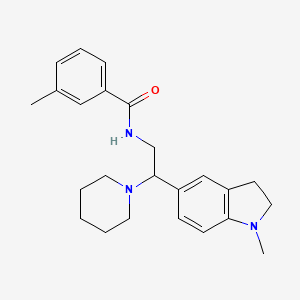

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . Therefore, it is plausible that this compound could influence multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that heterocyclic scaffolds, such as the pyrrolidine ring, are often used in drug development due to their ability to modify physicochemical parameters and achieve optimal adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown activity against various diseases , suggesting that this compound may also have significant biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the product undergoes a molecular structure twist, and the angle of twisting decreases with increasing solvent polarity, resulting in a lower degree of rotational freedom of the hydroxyl group . This suggests that the compound’s action may be influenced by the polarity of the environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenyl-4-(3-quinolin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-21(18-7-2-1-3-8-18)11-13-23(27)25-15-14-19(16-25)28-22-12-10-17-6-4-5-9-20(17)24-22/h1-10,12,19H,11,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLMXQCRARNUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)

![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)